Pravastatin Methyl Ester

Description

Chemical Context and Nomenclature of Pravastatin (B1207561) Methyl Ester

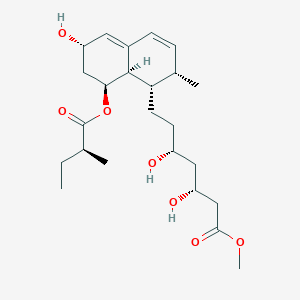

Pravastatin methyl ester is structurally analogous to pravastatin, with the defining feature being the esterification of the carboxylic acid group on the heptanoic acid side chain with a methyl group. chem-soc.si This chemical modification results in a distinct set of properties and a unique identity within chemical databases.

The systematic IUPAC name for this compound is methyl (3R, 5R)-3, 5-dihydroxy-7-((1S, 2S, 6S, 8S, 8aR)-6-hydroxy-2-methyl-8-(((S)-2-methylbutanoyl)oxy)-1, 2, 6, 7, 8, 8a-hexahydronaphthalen-1-yl)heptanoate. veeprho.comchemicea.comchromatoscientific.com It is assigned the CAS number 81131-72-8. veeprho.comchemicea.comsynzeal.comaxios-research.comklivon.com

Below is a table summarizing the key chemical identifiers for this compound:

| Identifier | Value |

| IUPAC Name | Methyl (3R, 5R)-3, 5-dihydroxy-7-((1S, 2S, 6S, 8S, 8aR)-6-hydroxy-2-methyl-8-(((S)-2-methylbutanoyl)oxy)-1, 2, 6, 7, 8, 8a-hexahydronaphthalen-1-yl)heptanoate veeprho.comchemicea.comchromatoscientific.com |

| CAS Number | 81131-72-8 veeprho.comchemicea.comsynzeal.comaxios-research.comklivon.com |

| Molecular Formula | C24H38O7 veeprho.comaxios-research.comklivon.com |

| Molecular Weight | 438.56 g/mol veeprho.com |

| Parent Drug | Pravastatin veeprho.com |

Significance of Ester Derivatives in Statin Synthesis and Analysis

Ester derivatives, such as this compound, play a crucial role in the synthesis and analysis of statins. In the synthesis of various statins, esterification of the carboxylic acid group can serve as a protective measure for this functional group during other chemical transformations. google.com For instance, in the synthesis of simvastatin (B1681759) from lovastatin, protecting the hydroxyl group and forming an ortho ester derivative of the lactone ring are key steps. naturalspublishing.com

The formation of methyl esters can also be a byproduct in synthetic processes, particularly when methanol (B129727) is used as a solvent. emrespublisher.comhelsinki.fi This makes the detection and quantification of these ester derivatives, including this compound, a critical aspect of quality control in the manufacturing of pravastatin to ensure the purity of the final drug product. veeprho.comchem-soc.si

In analytical chemistry, the conversion of statins to their ester derivatives can be advantageous. For example, in gas chromatography-mass spectrometry (GC-MS) analysis, esterification can improve the volatility and thermal stability of the analyte, facilitating better separation and detection. elgalabwater.cn Furthermore, the unique mass-to-charge ratio of the ester derivative allows for its specific detection and quantification in complex matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govcsbsju.edu This is particularly important for identifying and quantifying impurities in pharmaceutical formulations. chem-soc.si

Structure

3D Structure

Properties

IUPAC Name |

methyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O7/c1-5-14(2)24(29)31-21-12-18(26)10-16-7-6-15(3)20(23(16)21)9-8-17(25)11-19(27)13-22(28)30-4/h6-7,10,14-15,17-21,23,25-27H,5,8-9,11-13H2,1-4H3/t14-,15-,17+,18+,19+,20-,21-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPDTNZREPBAOE-SJINMKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Transformations of Pravastatin Methyl Ester

Direct Chemical Synthesis and Esterification Protocols

The primary route for the synthesis of pravastatin (B1207561) methyl ester involves the esterification of pravastatin. This can be achieved through several methods, each with its own set of conditions and outcomes.

Pravastatin methyl ester can be synthesized through the methanolysis of pravastatin acid. This reaction typically involves treating pravastatin with methanol (B129727) in the presence of an acid catalyst. The lactone form of pravastatin can also serve as a precursor. The esterification of the carboxylic acid is a common transformation.

Base-catalyzed methanolysis is known to proceed much more rapidly under mild temperature conditions compared to acid-catalyzed reactions. nih.gov For instance, KOH- or NaOH-catalyzed methanolysis of glycerolipids can be completed within minutes at room temperature. nih.gov In one method, selective methanolysis of polar glycerolipids is achieved using KOH in aqueous methanol, yielding fatty acid methyl esters (FAMEs) in over 95% yield within 2.5 minutes of vortexing. nih.gov

Acid-catalyzed methanolysis, while slower, is also an effective method. A common reagent is a solution of hydrochloric acid in methanol. nih.gov The reaction can be carried out at room temperature or with gentle heating to increase the rate of reaction.

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, reaction temperature, reaction time, and the ratio of reactants.

For acid-catalyzed esterification, factors such as the concentration of the acid catalyst and the temperature play a crucial role. researchgate.net Studies on the esterification of fatty acids have shown that temperature and the ratio of alcohol to water significantly influence the reaction conversion. researchgate.net For instance, in the production of methyl esters from waste cooking oil, a 1% H2SO4 catalyst was found to be optimal for the esterification step. e3s-conferences.org

The presence of water can lead to the hydrolysis of the ester, which is a competing reaction. Therefore, anhydrous conditions are often preferred to maximize the yield of the methyl ester. nih.gov However, some methods have been developed that are tolerant to the presence of water. nih.gov

Key Parameters in Esterification Reactions

| Parameter | Influence on Reaction | Typical Conditions |

|---|---|---|

| Catalyst | Increases the rate of reaction. Both acid and base catalysts can be used. | Acid: H2SO4, HCl; Base: KOH, NaOH |

| Temperature | Higher temperatures generally increase the reaction rate. | Room temperature to 60°C |

| Reactant Ratio | An excess of methanol can shift the equilibrium towards the product side. | Varies depending on the specific protocol. |

| Water Content | Can lead to hydrolysis of the ester, reducing the yield. | Anhydrous conditions are often preferred. |

Biocatalytic and Chemoenzymatic Synthetic Approaches

In addition to purely chemical methods, biocatalytic and chemoenzymatic approaches offer alternative routes for the synthesis of this compound and related compounds. These methods often provide high selectivity and operate under milder reaction conditions.

Enzymes, particularly lipases and esterases, can be used to catalyze the esterification of statins. These biocatalysts offer high enantio- and regioselectivity, which is a significant advantage in the synthesis of complex pharmaceutical compounds. The use of enzymes in the synthesis of statin intermediates is considered a 'green' alternative to classical chemical catalysis. researchgate.net

Biocatalytic processes have been developed for the synthesis of key intermediates for various statins, including atorvastatin (B1662188) and rosuvastatin. rsc.orgillinois.edu These processes often involve the use of engineered enzymes to achieve high yields and purity.

This compound can serve as an important intermediate in more complex biocatalytic syntheses. For example, it can be a substrate for further enzymatic transformations to introduce new functional groups or to modify the existing structure. The biocatalytic production of chiral side chains for statin drugs is an area of active research. nih.gov

One-step fermentative production of pravastatin has been achieved by reprogramming the fungus Penicillium chrysogenum. nih.gov This involves the discovery and engineering of an enzyme that hydroxylates compactin to pravastatin. nih.gov While this process directly yields pravastatin, related biocatalytic systems could potentially be adapted to produce this compound or use it as a precursor.

Chemical Reactivity and Degradation Pathways

Pravastatin and its derivatives, including the methyl ester, are susceptible to degradation under various conditions. The primary degradation pathways include hydrolysis, oxidation, and photolysis. researchgate.net

The ester group in this compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases, to yield pravastatin acid and methanol. pharmaceutical-journal.com The rate of hydrolysis is dependent on the pH and temperature of the solution. researchgate.netresearchgate.net Studies on pravastatin have shown that its degradation is significantly influenced by both pH and temperature. researchgate.net For instance, the degradation constant of pravastatin was found to decrease between pH 3 and 9 at 80°C, but increase between pH 9 and 12. researchgate.net

The stability of pravastatin increases with increasing pH. researchgate.net The degradation of pravastatin follows pseudo-first-order kinetics. researchgate.net

Degradation of Pravastatin at 80°C

| pH | Degradation Constant (k, min⁻¹) |

|---|---|

| 3 | 35.13 × 10⁻³ |

| 7 | 4.16 × 10⁻³ |

| 12 | 3.18 × 10⁻² |

Hydrolysis Kinetics and Mechanisms of the Methyl Ester Bond

The stability of the methyl ester bond in this compound is a critical factor, and its hydrolysis represents a primary degradation pathway. The cleavage of this ester linkage is significantly influenced by pH and temperature, typically following pseudo-first-order kinetics. researchgate.net The hydrolysis process involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.com This activation facilitates the attack by a water molecule, a weak nucleophile, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid (pravastatin) and a hydronium ion. youtube.com

Conversely, in alkaline or basic media, the hydrolysis is initiated by the attack of a hydroxide (B78521) ion, a much stronger nucleophile than water, on the carbonyl carbon. This directly forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, forming the carboxylate salt of pravastatin.

Studies on the hydrolysis of the parent compound, pravastatin, which shares the same susceptible lactone and ester moieties, provide insight into the kinetics. The degradation is highly pH-dependent, with significantly faster hydrolysis occurring in acidic conditions compared to alkaline environments. researchgate.net The rate of hydrolysis increases as the pH decreases. For instance, at a temperature of 80°C, the degradation rate constant is substantially higher at pH 3 than at pH 9. researchgate.netresearchgate.net Temperature also plays a crucial role; an increase in temperature accelerates the rate of hydrolysis across all pH levels. researchgate.net The activation energy for the hydrolysis of a similar compound was found to be consistent with the breaking of an ester or lactone bond. researchgate.net

The table below summarizes the kinetic parameters for the hydrolytic degradation of pravastatin at 80°C, illustrating the profound effect of pH on the stability of the ester linkage.

Hydrolytic Degradation of Pravastatin at 80°C

| pH | Degradation Constant (k, min⁻¹) x 10⁻³ |

|---|---|

| 3 | 5.13 |

| 5 | 3.62 |

| 7 | 1.04 |

| 9 | 0.699 |

| 12 | 3.18 |

Data derived from a study on pravastatin hydrolysis, which is indicative of the behavior of its methyl ester derivative. researchgate.net

Stereochemical Transformations and Isomerization during Synthesis

The synthesis of pravastatin and its esters is a stereochemically complex process, primarily involving microbial fermentation and enzymatic transformations. During these steps, several stereochemical transformations and isomerizations can occur, leading to the formation of impurities that are structurally related to the parent molecule.

A major stereochemical impurity is 6-epi-pravastatin. chem-soc.siresearchgate.net Pravastatin is produced by the stereoselective hydroxylation of its precursor, compactin, at the C-6 position. nih.gov This reaction is catalyzed by a specific cytochrome P450 enzyme. However, the enzyme can also hydroxylate compactin at the same position but with a different stereochemistry, resulting in the formation of the 6-epi isomer. The ratio of pravastatin to 6-epi-pravastatin is a critical measure of the enzyme's stereoselectivity. Research has shown that mutations in the enzyme can alter this ratio. For example, while the wild-type CYP105AS1 enzyme produces pravastatin and 6-epi-pravastatin in a 3:97 ratio, certain mutations can shift this ratio significantly. nih.gov

Effect of Enzyme Mutation on Pravastatin:6-epi-Pravastatin Ratio

| Enzyme Variant | Pravastatin : 6-epi-Pravastatin Ratio |

|---|---|

| Wild Type (CYP105AS1) | 3:97 |

| Mutant #6 | 48:52 |

Data illustrates the change in stereoselectivity of compactin hydroxylation. nih.gov

Another class of impurities arises from transformations involving the decalin ring system. Dihydro analogues, such as 4a,5-dihydropravastatin, have been detected in commercial pravastatin samples at levels up to 0.1%. mdpi.com This impurity likely originates from the enzymatic hydroxylation of 4a,5-dihydrocompactin, a precursor present in the fermentation broth. mdpi.com Furthermore, isomerization involving double bond migration can lead to the formation of 3,5-dihydropravastatin. mdpi.com

Isomerization can also occur at the heptanoic acid side chain. Under acidic pH conditions, pravastatin can isomerize to its inactive metabolite, 3'α-iso-pravastatin acid (3αPVA). nih.govnih.gov This transformation highlights the sensitivity of the stereocenters on the side chain to the chemical environment, a process that could potentially affect this compound under similar conditions. The presence of these various isomers and related substances necessitates robust purification processes to ensure the stereochemical purity of the final active pharmaceutical ingredient. google.com

Advanced Analytical Methodologies for Pravastatin Methyl Ester Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of Pravastatin (B1207561) Methyl Ester, enabling the separation of the compound from its parent drug, impurities, and other related substances. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are among the most powerful techniques utilized.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a primary tool for the quality control of statin-related compounds, offering high resolution and sensitivity for both purity assessment and quantitative analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Pravastatin and its derivatives like the methyl ester. Method development focuses on optimizing separation parameters to achieve accurate and reliable results.

A typical RP-HPLC method involves a C8 or C18 stationary phase column. japsr.inresearchgate.netnih.gov The mobile phase is generally a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or potassium dihydrogen orthophosphate adjusted to an acidic pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov Detection is commonly performed using a UV detector, with the maximum absorption wavelength for Pravastatin and its derivatives observed around 238 nm. japsr.inmdpi.com

Method validation is performed according to ICH guidelines, assessing parameters such as specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). japsr.in For instance, a validated method for Pravastatin demonstrated linearity in the concentration range of 10–50 µg/mL with a high correlation coefficient (R²=0.997). japsr.in The precision, indicated by the relative standard deviation (%RSD), is typically required to be less than 2%. nih.gov Such validated methods are essential for routine quality control in pharmaceutical manufacturing.

| Parameter | Typical Conditions & Results | Reference |

|---|---|---|

| Stationary Phase | C8 or C18 column (e.g., Zorbax ODS, Phenomenex Luna) | japsr.inresearchgate.net |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., 0.1% formic acid, 0.02M KH2PO4) | japsr.inresearchgate.net |

| pH | Adjusted to acidic pH, typically around 3.0 | japsr.inresearchgate.net |

| Detection Wavelength | 238 - 240 nm | japsr.inresearchgate.net |

| Linearity Range | e.g., 10–50 µg/mL or 0.4-1000 μg mL-1 | japsr.innih.gov |

| Correlation Coefficient (R²) | > 0.999 | researchgate.netnih.gov |

| Precision (%RSD) | < 2% | japsr.innih.gov |

| LOD / LOQ | LOD: 0.231 µg/mL / LOQ: 0.701 µg/mL | japsr.in |

The stereochemistry of Pravastatin and its derivatives is critical to its function. Chiral HPLC is employed to separate enantiomers and determine the enantiomeric purity of the compound. This is achieved by using a chiral stationary phase (CSP), which interacts differently with the enantiomers, leading to different retention times. nih.govmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak series), are widely used for the enantioseparation of various pharmaceuticals. nih.govmdpi.com

The development of a chiral HPLC method involves screening different types of chiral columns and mobile phases to achieve baseline separation of the enantiomers. pensoft.net The resolution between the enantiomeric peaks is a critical parameter, with a value greater than 2.0 generally considered indicative of a good separation. pensoft.net This technique is indispensable for ensuring the correct stereoisomeric form of Pravastatin Methyl Ester is present, as different enantiomers can have different biological activities.

Gas Chromatography (GC) and Capillary Electrophoresis (CE) Applications for Derivative Analysis

While HPLC is predominant, GC and CE offer alternative and complementary approaches for the analysis of this compound.

Gas Chromatography (GC): Statins often have high boiling points and may not be volatile enough for direct GC analysis. ubbcluj.roresearchgate.net Therefore, a derivatization step is typically required to increase their volatility. The conversion of Pravastatin to this compound is itself a form of derivatization that makes the molecule more suitable for GC analysis compared to the parent carboxylic acid. ubbcluj.roresearchgate.net Further derivatization, such as silylation, can also be employed. researchgate.net GC coupled with a mass spectrometry (GC-MS) detector provides high sensitivity and selectivity, allowing for the identification and quantification of this compound and related impurities. ubbcluj.rorestek.com The analysis of fatty acid methyl esters (FAMEs) by GC is a well-established field, and the principles can be directly applied to the analysis of this compound. restek.comsigmaaldrich.com

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates compounds based on their charge-to-mass ratio in an electric field. A capillary zone electrophoresis method has been developed for the determination of Pravastatin. srce.hrresearchgate.net This method utilizes an alkaline buffer, under which the negatively charged Pravastatin molecule migrates rapidly. srce.hrresearchgate.net Detection is typically performed using a UV detector at around 237 nm. srce.hrresearchgate.net CE is particularly useful for separating Pravastatin from its degradation products, such as its lactone form. srce.hr While specific applications for this compound are less documented, the principles of CE suggest it would be a viable technique for its analysis, potentially after hydrolysis back to the parent acid.

Solid-Phase Extraction (SPE) and Liquid-Liquid Microextraction (LLME) in Sample Preparation

Effective sample preparation is crucial for accurate analysis, especially when dealing with complex matrices like biological fluids. SPE and LLME are two prominent techniques used to isolate and concentrate analytes like this compound prior to chromatographic analysis.

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and concentration. youtube.comyoutube.com For Pravastatin analysis in human plasma, SPE methods using polymer-based, hydrophilic-lipophilic balance (HLB) cartridges have been successfully developed. nih.govresearchgate.net The general steps of SPE involve conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest. youtube.comyoutube.com This process yields clean extracts with high recovery rates, often exceeding 95%. nih.gov The use of SPE significantly reduces matrix effects in subsequent LC-MS/MS analysis, improving the reliability and sensitivity of the assay. nih.gov

Liquid-Liquid Microextraction (LLME): LLME is a miniaturized version of traditional liquid-liquid extraction that uses minimal amounts of organic solvent, making it an environmentally friendly alternative. nih.gov A specific technique, dispersive liquid-liquid microextraction based on solidification of a floating organic drop (DLLME-SFO), has been developed for the determination of other statins in urine samples. nih.gov This method involves injecting a mixture of an extraction solvent (e.g., 1-dodecanol) and a disperser solvent (e.g., methanol) into the aqueous sample. nih.gov After centrifugation, the fine droplets of the extraction solvent containing the analyte are collected and analyzed. This technique offers high enrichment factors and reduces solvent consumption. nih.gov While not yet documented specifically for this compound, its application to similar statins suggests its potential utility.

Advanced Spectroscopic Characterization

While chromatography is used for separation and quantification, spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS), often coupled with HPLC or GC, is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. For Pravastatin, electrospray ionization (ESI) is a common technique. The mass spectrum of Pravastatin shows typical losses of functional groups, such as the α-methylbutyrate group and water. mdpi.com For this compound, the molecular ion peak would be expected at a mass corresponding to its molecular formula, C₂₄H₃₈O₇ (molecular weight: 438.57 g/mol ). axios-research.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Impurity Identification

Mass spectrometry is a cornerstone technique for the identification of pharmaceutical impurities due to its high sensitivity and specificity. In the analysis of pravastatin, an unknown impurity was detected by reversed-phase high-performance liquid chromatography-mass spectrometry (HPLC-MS) chem-soc.siresearchgate.net. This impurity presented a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 437 chem-soc.siresearchgate.net. Further investigation using tandem mass spectrometry (MS/MS) was employed to determine the structure of this unknown compound chem-soc.si.

MS/MS analysis involves the selection of a specific precursor ion (in this case, m/z 437) which is then fragmented to produce a spectrum of product ions. By comparing the fragmentation pattern of the impurity with that of the parent drug, pravastatin, and other known statins, its structure can be deduced chem-soc.siresearchgate.net. The experience gained from studying the fragmentation of known HMG-CoA reductase inhibitors was instrumental in identifying the impurity as this compound, an analogue of pravastatin with an additional methyl group on the ester side chain chem-soc.siresearchgate.net.

Collision-Activated Decomposition (CAD) is a common method used in tandem mass spectrometry to induce fragmentation of selected ions. For the impurity with an [M-H]⁻ ion at m/z 437, a CAD spectrum was acquired using HPLC-MS/MS with a negative atmospheric pressure chemical ionization (APCI) source chem-soc.si. The resulting fragmentation pattern was found to be very similar to that of other statins chem-soc.siresearchgate.net.

The key fragments observed in the CAD spectrum were at m/z 321 and m/z 303 chem-soc.siresearchgate.net. These fragments are indicative of the core structure of pravastatin. The fragmentation pathways of statins often involve the elimination of the ester side chain chem-soc.si. By comparing the fragmentation of the impurity to the known pathways for pravastatin, researchers concluded that the modification was on the ester side chain chem-soc.siresearchgate.net. The structure was ultimately confirmed as this compound based on these fragmentation mechanisms chem-soc.si.

Table 1: Key Mass Spectrometry Data for this compound Identification

| Parameter | Observed Value | Interpretation | Reference |

|---|---|---|---|

| Precursor Ion [M-H]⁻ | m/z 437 | Molecular weight of the impurity is 438 Da, corresponding to this compound. | chem-soc.siresearchgate.net |

| Major CAD Fragment 1 | m/z 321 | Indicates a structural analogue to pravastatin, corresponding to the core ring structure after initial losses. | chem-soc.siresearchgate.net |

| Major CAD Fragment 2 | m/z 303 | Further fragmentation of the core structure, consistent with known statin fragmentation. | chem-soc.siresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound thermofisher.com. Techniques like those using an Orbitrap mass analyzer can achieve resolutions high enough to distinguish between ions with very small mass differences (isobaric interferences), which is essential when analyzing complex samples thermofisher.commdpi.com.

For this compound, with a molecular formula of C₂₄H₃₈O₇, HRMS would be used to confirm its exact mass pharmaffiliates.comaxios-research.com. The ability to obtain a mass measurement with high accuracy (typically within 5 ppm) allows for the unambiguous assignment of an elemental formula, providing a high degree of confidence in the compound's identification thermofisher.com. This technique is particularly valuable for differentiating between impurities that may have the same nominal mass but different elemental compositions.

Table 2: Elemental Composition and Mass Data for this compound

| Compound Name | Molecular Formula | Molecular Weight (Nominal) | Theoretical Exact Mass |

|---|---|---|---|

| This compound | C₂₄H₃₈O₇ | 438.56 | 438.26175 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the relative stereochemistry kpfu.rusemanticscholar.org. A full suite of 1D and 2D NMR experiments is necessary to unequivocally assign the structure of this compound.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling.

¹³C NMR: Shows the number of unique carbon atoms in the molecule.

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is key for connecting different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining the molecule's 3D conformation and stereochemistry kpfu.runih.gov.

Through the combined interpretation of these spectra, every proton and carbon signal can be assigned, confirming the presence of the methyl ester group and its location, as well as verifying the stereochemical integrity of the rest of the molecule relative to pravastatin researchgate.net.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy in Quantitative Analysis and Functional Group Analysis

Spectroscopic methods like UV-Vis and IR provide complementary information for the characterization of this compound.

UV-Vis Spectroscopy: This technique is primarily used for quantitative analysis. Pravastatin and its derivatives possess a chromophore within the hexahydronaphthalene (B12109599) ring system, which results in a characteristic UV absorption maximum at approximately 238-240 nm nih.govresearchgate.net. This property allows for the sensitive and accurate quantification of this compound using HPLC with a UV detector nih.gov. The method's linearity over a specific concentration range can be established to ensure reliable measurements rjptonline.orgrjptonline.org.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule ponder.ing. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its chemical bonds ponder.ing. The IR spectrum of this compound would display several key absorption bands that confirm its structure.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3600 - 3200 (Broad) |

| Alkane (C-H) | Stretching | 2970 - 2850 |

| Ester (C=O) | Stretching | 1750 - 1735 (Strong, Sharp) |

| Ester (C-O) | Stretching | 1300 - 1000 |

Note: These ranges are typical for the specified functional groups ponder.ingopenstax.orglibretexts.org.

The most telling feature in the IR spectrum would be the strong C=O stretching absorption around 1735-1750 cm⁻¹, characteristic of an ester, which differs from the carbonyl absorption of a carboxylic acid found in pravastatin openstax.org. The presence of a broad O-H stretching band and C-H stretching bands would also be expected libretexts.orgpressbooks.pub.

Impurity Profiling and Reference Standard Development

Impurity profiling is the process of identifying and quantifying all impurities present in a drug substance. It is a regulatory requirement to ensure that impurities are controlled within acceptable limits.

Identification and Characterization of this compound as a Process Impurity

This compound has been identified as a process-related impurity in the manufacturing of pravastatin sodium chem-soc.siresearchgate.net. Process impurities can arise from various sources, including starting materials, intermediates, or by-products of the synthesis or bioconversion process chem-soc.si. The presence of such impurities, even in small amounts, must be monitored and controlled.

To facilitate accurate identification and quantification, well-characterized reference standards are essential veeprho.com. This compound is available commercially as a documented impurity reference standard axios-research.comveeprho.comlgcstandards.comsynzeal.com. These standards are used in the development and validation of analytical methods (like HPLC) to ensure the methods are specific, accurate, and precise for detecting and quantifying this specific impurity in batches of the final pravastatin drug product axios-research.comveeprho.com.

Development of Analytical Reference Standards for Quality Control and Method Validation

The establishment of highly characterized analytical reference standards is a cornerstone of pharmaceutical quality control and analytical method validation. In the context of pravastatin, this compound serves as a critical reference standard. axios-research.com A reference standard is a highly purified and well-characterized compound used as a measurement base for assessing the identity, strength, quality, and purity of a substance. The use of such standards is mandated by regulatory guidelines to ensure the consistency and reliability of analytical data throughout the drug development and manufacturing process. axios-research.comusp.orgsigmaaldrich.com

This compound is employed as a reference standard for the Active Pharmaceutical Ingredient (API) Pravastatin. axios-research.com Its primary applications are in analytical method development, method validation (AMV), and routine quality control (QC) during both the synthesis and formulation stages of the drug. axios-research.com By providing a benchmark for comparison, it ensures that the analytical methods used to test the final drug product are accurate, precise, and reproducible.

The development of a reference standard like this compound involves its complete chemical characterization to confirm its structure and purity. This ensures its suitability for establishing traceability to official pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). axios-research.com

Table 1: Physicochemical Properties of this compound Reference Standard

| Property | Value |

|---|---|

| CAS Number | 81131-72-8 |

| Molecular Formula | C₂₄H₃₈O₇ |

| Molecular Weight | 438.57 g/mol |

Data sourced from Axios Research. axios-research.com

Role in Quality Control and Method Validation

In quality control, the this compound standard is used to confirm the identity and quantify the purity of Pravastatin in bulk drug substance and finished pharmaceutical formulations. It is essential for validating analytical procedures, such as High-Performance Liquid Chromatography (HPLC), which are commonly used for these assessments. japsr.inresearchgate.netnih.gov

Method validation is a formal process that demonstrates an analytical method is suitable for its intended purpose. As per International Council for Harmonisation (ICH) guidelines, validation encompasses the evaluation of several parameters. japsr.inresearchgate.net The reference standard is indispensable for these evaluations.

Table 2: Application of this compound in Analytical Method Validation

| Validation Parameter | Role of Reference Standard |

|---|---|

| Specificity/Selectivity | Used to demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. |

| Linearity | A series of dilutions of the reference standard are prepared and analyzed to prove that the method's response is directly proportional to the concentration of the analyte over a given range. japsr.innih.gov |

| Accuracy | The reference standard is added (spiked) into a sample matrix at known concentrations to determine how close the method's measurements are to the true value. The recovery percentage is then calculated. japsr.in |

| Precision (Repeatability & Intermediate Precision) | The reference standard is analyzed multiple times to assess the degree of scatter between a series of measurements, ensuring the method yields consistent results. japsr.innih.gov |

| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | The reference standard is used to determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy. japsr.in |

| System Suitability | In chromatographic methods, the reference standard is injected to verify that the resolution and reproducibility of the chromatographic system are adequate for the analysis to be done. japsr.in |

The use of this compound and other related impurity standards is fundamental for compliance with stringent regulatory requirements. It ensures that every batch of the final drug product meets the required specifications for safety and efficacy before it is released to the market. usp.org The availability of well-characterized standards for impurities like 3α-Hydroxy Pravastatin or Pravastatin Lactone is also crucial for comprehensive quality assessment. axios-research.compharmaffiliates.com

Role of Pravastatin Methyl Ester in Organic Synthesis and Process Chemistry

Pravastatin (B1207561) Methyl Ester as a Key Intermediate in the Synthesis of Pravastatin and Related Statins

The synthesis of pravastatin sodium, the active pharmaceutical ingredient, from its methyl ester is a critical step that involves the hydrolysis of the ester group. Pravastatin Methyl Ester can be considered a key intermediate as it represents a stable, isolatable form of the molecule where the reactive carboxylic acid is protected. This protection allows for purification and manipulation that might otherwise be complicated by the presence of the free acid.

The primary industrial route to pravastatin involves the stereoselective hydroxylation of compactin, a fermentation product. nih.gov However, in laboratory-scale syntheses and in the preparation of pravastatin analogs, the methyl ester can be a valuable precursor. The synthesis of pravastatin sodium from this compound is typically achieved through hydrolysis, a reaction that cleaves the ester bond to yield the carboxylate salt and methanol (B129727).

Hydrolysis of this compound to Pravastatin Sodium: The conversion of this compound to pravastatin sodium is generally carried out under basic conditions. The use of a base such as sodium hydroxide (B78521) (NaOH) in a suitable solvent system facilitates the saponification of the ester.

Reaction: this compound + NaOH → Pravastatin Sodium + Methanol

The progress of this hydrolysis can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to ensure the complete conversion of the starting material. researchgate.net The choice of solvent and reaction temperature is critical to ensure the stability of the pravastatin molecule, which contains several sensitive functional groups.

While not the primary industrial method for bulk pravastatin production, the use of the methyl ester as an intermediate is relevant in the synthesis of other related statins or in the exploration of alternative synthetic pathways. For instance, in the synthesis of simvastatin (B1681759) from lovastatin, a related statin, ester intermediates play a crucial role in the modification of the side chain. naturalspublishing.com These synthetic strategies highlight the importance of ester protection and deprotection in the chemical synthesis of complex molecules like statins.

Optimization of Synthetic Routes Involving Ester Intermediates for Industrial Scale-Up

The transition of a synthetic route from the laboratory to an industrial scale presents numerous challenges, including reaction efficiency, cost-effectiveness, purity of the final product, and waste management. When considering synthetic routes involving ester intermediates like this compound, several factors must be optimized for successful industrial scale-up.

Key Optimization Parameters for Industrial Synthesis:

| Parameter | Objective | Methods and Considerations |

| Solvent Selection | To ensure high solubility of reactants, facilitate reaction, and allow for easy product isolation and purification. | Use of environmentally friendly and cost-effective solvents. Solvent recovery and recycling systems are crucial for large-scale operations. |

| Catalyst Efficiency | To achieve high reaction rates and selectivity with minimal catalyst loading. | For hydrolysis, the concentration and type of base (e.g., NaOH, KOH) must be optimized. In other esterification or transesterification reactions, the choice of acid or enzyme catalyst is critical. |

| Reaction Temperature and Time | To maximize product yield and minimize the formation of impurities and degradation products. | Process analytical technology (PAT) can be employed for real-time monitoring of the reaction to determine the optimal endpoint. |

| Product Isolation and Purification | To obtain the final product with high purity, meeting pharmacopeial standards. | Techniques such as crystallization, chromatography, and extraction need to be optimized for large-scale operations. For pravastatin, purification often involves converting the acid to a salt to facilitate crystallization. google.com |

| Process Safety | To ensure the safe handling of all chemicals and reagents on a large scale. | Hazard and operability (HAZOP) studies are conducted to identify and mitigate potential risks. |

The optimization of the hydrolysis of this compound on an industrial scale would involve a careful study of reaction kinetics to determine the optimal concentration of reactants, temperature, and reaction time. The use of process modeling and simulation can aid in predicting the performance of the reaction at a larger scale and in identifying potential bottlenecks. researchgate.net Furthermore, the development of continuous flow processes, as opposed to batch processes, can offer advantages in terms of consistency, safety, and efficiency for large-scale production.

Derivatization Strategies for Enhancing Synthetic Utility

This compound serves as a valuable starting material for the synthesis of various derivatives of pravastatin. The methyl ester group acts as a protecting group for the carboxylic acid, allowing for selective chemical modifications at other positions of the molecule. These derivatization strategies are employed to explore structure-activity relationships (SAR), develop new therapeutic agents with improved properties, or create analytical standards.

The primary purpose of derivatization in this context is to create new chemical entities by modifying the pravastatin scaffold. The methyl ester allows chemists to perform reactions on other functional groups, such as the hydroxyl groups, without interference from the carboxylic acid.

Examples of Derivatization Strategies:

| Derivatization Reaction | Target Functional Group | Potential Application |

| Acylation | Hydroxyl groups | To create ester prodrugs with altered pharmacokinetic properties or to study the role of hydroxyl groups in biological activity. |

| Alkylation | Hydroxyl groups | To synthesize ether derivatives, which can exhibit different metabolic stability and biological activity. |

| Oxidation | Secondary hydroxyl groups | To generate ketone derivatives, which can be used to probe the importance of the hydroxyl functionality for receptor binding. |

| Modification of the Side Chain | Ester group at C8 | Similar to the synthesis of simvastatin from lovastatin, the ester side chain can be hydrolyzed and re-esterified with different acyl groups to create novel statin analogs. naturalspublishing.com |

The process of creating these derivatives typically involves a multi-step synthesis. First, the desired modification is made to the this compound molecule. Following the successful derivatization, the methyl ester is then hydrolyzed, typically under basic conditions, to yield the final active carboxylic acid derivative.

The ability to derivatize this compound is crucial for medicinal chemistry efforts aimed at discovering next-generation statins. By systematically modifying the structure of pravastatin and evaluating the biological activity of the resulting analogs, researchers can gain a deeper understanding of the structural requirements for potent and selective HMG-CoA reductase inhibition. nih.gov

Enzymatic and Chemical Stability Investigations

Evaluation of Chemical Stability under Varied pH, Temperature, and Solvent Conditions

While specific kinetic studies on Pravastatin (B1207561) Methyl Ester are not extensively detailed in publicly available literature, its stability profile can be inferred from the well-documented behavior of its parent compound, pravastatin, and the general chemical principles governing ester hydrolysis. Pravastatin Methyl Ester is formed by the esterification of the carboxylic acid group of pravastatin with methanol (B129727). The primary pathway of non-enzymatic degradation for this compound is expected to be the hydrolysis of this methyl ester bond, reverting the molecule back to pravastatin and methanol.

Influence of pH: The hydrolysis of esters is subject to catalysis under both acidic and alkaline conditions. Studies on pravastatin show that its degradation is highly pH-dependent, with increased degradation observed in acidic conditions compared to alkaline or neutral conditions researchgate.net. The degradation of pravastatin in acidic media (pH 3-5) is significantly faster than at neutral or alkaline pH researchgate.net. For this compound, it is anticipated that the ester bond would be labile at both low and high pH extremes.

Acid-Catalyzed Hydrolysis (Low pH): Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (High pH): Under alkaline conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the ester, leading to saponification.

Pravastatin's stability has been shown to increase as the pH increases within the physiological range researchgate.net. However, at highly alkaline pH (e.g., pH 12), degradation rates increase again researchgate.net. A similar U-shaped pH-rate profile is expected for this compound.

Influence of Temperature: The degradation of pravastatin is dramatically influenced by temperature researchgate.netresearchgate.net. Kinetic studies on pravastatin at various pH levels demonstrated that the rate constants for degradation increase significantly with a rise in temperature from 40°C to 80°C researchgate.net. This temperature dependence follows the principles of chemical kinetics, where higher temperatures provide the necessary activation energy for reactions like hydrolysis to occur more rapidly. It is a fundamental principle that the hydrolysis of this compound will also be accelerated at elevated temperatures.

Influence of Solvents: The stability of this compound is critically dependent on the solvent system.

Aqueous Media: The presence of water is a prerequisite for hydrolysis. The concentration of water in the solvent system will directly influence the rate of degradation.

Organic Solvents: In anhydrous organic solvents, the ester is expected to be relatively stable. However, the presence of acidic or basic impurities could catalyze degradation. It has been noted that for pravastatin, which exists as a hydroxy acid, ester formation can occur in the presence of alcohols like methanol during certain experimental procedures, representing the reverse reaction of hydrolysis ung.si. This highlights the equilibrium nature of the esterification-hydrolysis reaction, which is influenced by the solvent environment.

| Condition | Observed Effect on Pravastatin | Anticipated Effect on this compound |

|---|---|---|

| Acidic pH (e.g., pH 3) | Significant degradation; follows pseudo-first-order kinetics. researchgate.net | High susceptibility to acid-catalyzed hydrolysis, yielding pravastatin and methanol. |

| Neutral pH (e.g., pH 7) | Relatively stable compared to acidic conditions. researchgate.net | Expected to have maximum stability, with slow hydrolysis occurring. |

| Alkaline pH (e.g., pH 9-12) | More stable than in acid, but degradation rate increases at higher alkaline pH. researchgate.net | Susceptible to base-catalyzed hydrolysis (saponification). |

| Elevated Temperature (e.g., 80°C) | Degradation rate increases significantly. researchgate.netresearchgate.net | Hydrolysis rate is expected to increase substantially with temperature. |

| Aqueous Solvents | Undergoes hydrolysis depending on pH and temperature. researchgate.net | Water is the reactant for hydrolysis; stability is expected to be low. |

| Alcoholic Solvents (e.g., Methanol) | Potential for esterification to form the corresponding ester. ung.si | May undergo transesterification in the presence of other alcohols and a catalyst. Generally stable in anhydrous methanol. |

Mechanistic Studies of Esterase Activity on this compound in Isolated Enzyme Systems

While direct studies on the enzymatic hydrolysis of this compound are limited, the mechanism can be confidently predicted based on extensive research into the metabolism of other statins. Many statins, such as simvastatin (B1681759) and lovastatin, are administered as inactive lactone prodrugs nih.gov. A lactone is a cyclic intramolecular ester. In the body, these lactones are converted to their active open-ring hydroxy acid forms through the action of esterases, particularly carboxylesterases (CE) found in tissues like the liver nih.govnih.gov.

This compound, being an intermolecular ester, is expected to be a substrate for the same enzymatic systems. The proposed mechanism involves the following steps:

Binding: this compound binds to the active site of an esterase, such as human carboxylesterase 1 (hCE1).

Nucleophilic Attack: A serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the methyl ester group.

Hydrolysis: The enzyme facilitates the hydrolysis of the ester bond, releasing the parent acid (pravastatin) and the alcohol (methanol).

This enzymatic conversion is not a degradation pathway in the traditional sense but rather a bioactivation mechanism, analogous to the hydrolysis of simvastatin and lovastatin lactones nih.gov. The action of esterases would effectively and rapidly convert the this compound into pravastatin, the biologically active HMG-CoA reductase inhibitor. Therefore, in an isolated enzyme system containing carboxylesterases, this compound would likely exhibit low stability, being quickly converted to its parent compound.

Analysis of Degradation Products and Their Formation Pathways

The degradation of this compound can proceed through several pathways, primarily initiated by the cleavage of the methyl ester bond. The resulting products are contingent on the specific environmental conditions (e.g., pH) that follow.

Primary Degradation Product - Pravastatin: The most direct degradation product, formed under chemical (acid/base hydrolysis) or enzymatic (esterase) conditions, is Pravastatin (in its hydroxy acid form) and Methanol . This is a simple hydrolysis reaction breaking the C-O bond of the ester.

Secondary Degradation Products: Once pravastatin is formed, it is subject to its own set of degradation pathways.

Pravastatin Lactone: Under acidic conditions, the newly formed pravastatin hydroxy acid can undergo intramolecular cyclization (lactonization) to form Pravastatin Lactone . This reaction involves the esterification of the C5-hydroxyl group with the C1-carboxylic acid group of the heptanoic acid side chain. Studies on pravastatin confirm that acidic hydrolysis leads to the formation of more lipophilic products, which is consistent with lactonization researchgate.net.

Other Acidic Degradants: In forced degradation studies, pravastatin hydrolysis in strong acid generates multiple degradation products researchgate.net. Therefore, if this compound is exposed to similar harsh acidic conditions, its initial hydrolysis to pravastatin would be followed by the formation of these same secondary degradants.

Alkaline Degradation Product: In alkaline medium, pravastatin degrades to one primary product researchgate.net. Consequently, the degradation of this compound under alkaline conditions would yield pravastatin, which would then convert to this specific alkaline degradant.

| Compound Name | Formation Pathway from this compound | Conditions |

|---|---|---|

| Pravastatin | Direct hydrolysis of the methyl ester bond. | Acidic, alkaline, or enzymatic (esterase) conditions. |

| Methanol | Direct hydrolysis of the methyl ester bond (co-product with Pravastatin). | Acidic, alkaline, or enzymatic (esterase) conditions. |

| Pravastatin Lactone | 1. Hydrolysis to Pravastatin. 2. Intramolecular cyclization of Pravastatin. | Acidic conditions. |

| Other Degradants | Further degradation of the Pravastatin molecule following initial hydrolysis. | Harsh acidic or alkaline conditions. |

Stereochemical Aspects of Pravastatin Methyl Ester

Synthesis and Isolation of Stereoisomers of Pravastatin (B1207561) Methyl Ester

The synthesis of pravastatin itself is a multi-step process that often begins with the microbial fermentation of mevastatin. nih.govjchemrev.com This is followed by enzymatic hydroxylation, for instance by Streptomyces carbophilus, to introduce the hydroxyl group at the C6 position, a key structural feature of pravastatin. nih.gov During these biosynthetic processes, the formation of stereoisomeric impurities can occur. One of the most common is 6-epi-pravastatin, a diastereomer of pravastatin.

The synthesis of Pravastatin Methyl Ester would involve an additional esterification step of the carboxylic acid group of pravastatin. The stereoisomers of this compound would, therefore, be derived from the stereoisomeric mixture of the parent pravastatin acid. For instance, if the starting material contains both pravastatin and 6-epi-pravastatin, the resulting product would be a mixture of this compound and its corresponding 6-epi-diastereomer.

The isolation of these stereoisomers is a challenging but crucial step to ensure the stereochemical purity of the final compound. Preparative chromatography is the most common method for separating stereoisomers on a larger scale. The separation relies on the differential interaction of the isomers with a chiral stationary phase or through derivatization to form diastereomers that can be separated on an achiral stationary phase. The isolation of an unknown impurity, which was an analogue of pravastatin with an additional methyl group on the ester side chain, has been reported using reversed-phase HPLC-MS/MS. researchgate.net

Chromatographic Resolution Techniques for Enantiomeric and Diastereomeric Purity

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative separation of stereoisomers. For chiral compounds like this compound, HPLC methods utilizing chiral stationary phases (CSPs) are particularly effective for resolving enantiomers and diastereomers. nih.govnih.gov

The principle behind chiral chromatography is the formation of transient diastereomeric complexes between the solutes (the enantiomers/diastereomers of this compound) and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most versatile and widely used for the separation of a broad range of chiral molecules, including pharmaceuticals. mdpi.com

While specific HPLC methods for the chiral resolution of this compound are not extensively detailed in the literature, methods for pravastatin and other statins can provide insight into the likely approaches. For instance, reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of pravastatin and its impurities. researchgate.netmdpi.com For chiral separations, both normal-phase and reversed-phase modes can be employed, depending on the specific CSP and the analyte's properties.

The selection of the mobile phase is critical for achieving optimal resolution. A typical mobile phase in normal-phase chiral HPLC consists of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with a polar modifier such as an alcohol (e.g., isopropanol, ethanol). In reversed-phase mode, mixtures of water or buffers with organic solvents like acetonitrile (B52724) or methanol (B129727) are used.

| Stationary Phase Type | Common Examples | Mobile Phase (Typical) | Application |

|---|---|---|---|

| Polysaccharide-based (Cellulose/Amylose derivatives) | Chiralcel® OD, Chiralpak® AD, Chiralpak® IA | Normal Phase: Hexane/Isopropanol Reversed Phase: Acetonitrile/Water or Methanol/Buffer | Broad applicability for enantiomeric and diastereomeric resolution of many pharmaceuticals. |

| Protein-based | Human Serum Albumin (HSA), Alpha-1-acid glycoprotein (B1211001) (AGP) | Aqueous buffers with organic modifiers | Separation of chiral drugs, particularly in biological matrices. |

| Cyclodextrin-based | Beta-cyclodextrin, Gamma-cyclodextrin | Reversed Phase: Methanol/Water or Acetonitrile/Water | Inclusion complexation mechanism for chiral recognition. |

Conformational Analysis and Chiral Recognition Studies using Spectroscopy

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable tools for the conformational analysis of molecules and for studying chiral recognition phenomena. For a molecule with the structural complexity of this compound, understanding its preferred three-dimensional shape (conformation) in solution is important.

Conformational studies of pravastatin have been conducted using two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). nih.govresearchgate.net NOESY experiments provide information about the spatial proximity of protons within a molecule. By analyzing the cross-peaks in a NOESY spectrum, it is possible to deduce inter-proton distances and thus build a model of the molecule's conformation in solution. Such studies on pravastatin have revealed insights into its molecular shape and its interaction with model membranes like sodium dodecyl sulfate (B86663) (SDS) micelles. nih.govresearchgate.net It is expected that this compound would exhibit similar conformational behavior, which could be confirmed through analogous NMR studies.

Chiral recognition studies investigate the specific interactions between a chiral molecule and another chiral entity, such as a receptor or a chiral solvent. NMR is also a powerful technique for these studies. When a chiral molecule like this compound interacts with a chiral recognition agent, diastereomeric complexes are formed which can result in changes in the NMR spectrum, such as shifts in the resonance frequencies of certain protons. By monitoring these changes, for example, during a titration experiment, the binding affinity and the specific sites of interaction can be determined. nih.gov This approach has been successfully used to study the chiral recognition of amino acid methyl esters using a glucose-based receptor, demonstrating the utility of NMR in elucidating the mechanisms of chiral discrimination at the molecular level. nih.gov

Q & A

Basic Research Questions

Q. How is Pravastatin Methyl Ester structurally identified and validated in pharmaceutical research?

- Methodological Answer : Identification involves analyzing molecular formula (C24H38O7), molecular weight (438.57), and CAS number (81131-72-8) using techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Reference standards must comply with pharmacopeial guidelines (e.g., USP, EP) to confirm purity and structural integrity .

Q. What analytical methods are used to ensure purity and detect impurities in this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or LC-MS/MS is employed to quantify impurities, such as degradation products or residual solvents. For example, methyl ester analogs (e.g., ethyl esters) are differentiated via retention time and fragmentation patterns. Rigorous validation per ICH Q2(R1) guidelines ensures method specificity and sensitivity .

Q. What are the critical parameters for synthesizing this compound?

- Methodological Answer : Key parameters include catalyst type (acidic/basic), molar ratio of reactants (e.g., alcohol-to-acid), reaction temperature, and reaction time. For transesterification, potassium hydroxide (1.5 wt%) and a 1:6 molar ratio of oil-to-methanol at 60°C were optimal in analogous methyl ester synthesis studies .

Advanced Research Questions

Q. How can the Taguchi experimental design optimize the synthesis of this compound?

- Methodological Answer : The Taguchi method uses orthogonal arrays (e.g., L9(3<sup>4</sup>)) to evaluate the influence of parameters like catalyst concentration, temperature, and molar ratio. Signal-to-noise (S/N) ratios prioritize factors; for example, catalyst concentration contributes ~77.6% to yield variance in methyl ester production. ANOVA validates statistical significance .

Q. How should researchers resolve contradictions in experimental data for this compound synthesis?

- Methodological Answer : Contradictions (e.g., varying yields under similar conditions) require systematic analysis of confounding variables, such as moisture content in reactants or incomplete esterification. Replicate experiments with controlled variables and use statistical tools (e.g., Student’s t-test) to assess reproducibility .

Q. What methodologies assess the pharmacological activity of this compound in vitro?

- Methodological Answer : Inhibition of HMG-CoA reductase activity is measured using enzyme-linked assays with purified HMGCR and NADPH cofactors. Competitive binding studies (e.g., IC50 determination) compare this compound to its parent compound. Cell-based models (e.g., endothelial cells) evaluate downstream effects on LDL receptor expression .

Methodological Considerations

- Data Collection : Ensure compliance with GCP guidelines for clinical studies, including source data verification and adverse event reporting .

- Statistical Analysis : Use power calculations to determine sample size and avoid Type I/II errors. For example, a feasibility study on pravastatin required 120 participants to detect a 30% reduction in preterm birth rates .

- Ethical Compliance : Obtain informed consent and document deviations from protocols (e.g., unblinding procedures) to maintain regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.